molecular formula C10H6BrF2N B2476428 6-Bromo-8-(difluoromethyl)quinoline CAS No. 2248307-00-6

6-Bromo-8-(difluoromethyl)quinoline

Cat. No.: B2476428
CAS No.: 2248307-00-6
M. Wt: 258.066
InChI Key: QIJRERANGNBNAE-UHFFFAOYSA-N
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Description

6-Bromo-8-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H6BrF2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated quinoline derivative under palladium catalysis . The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Bromo-8-(difluoromethyl)quinoline may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(difluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-(difluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(difluoromethyl)quinoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    8-(Difluoromethyl)quinoline:

    6-Chloro-8-(difluoromethyl)quinoline: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior and interactions.

Uniqueness

6-Bromo-8-(difluoromethyl)quinoline is unique due to the combined presence of bromine and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-8-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-7-4-6-2-1-3-14-9(6)8(5-7)10(12)13/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRERANGNBNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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